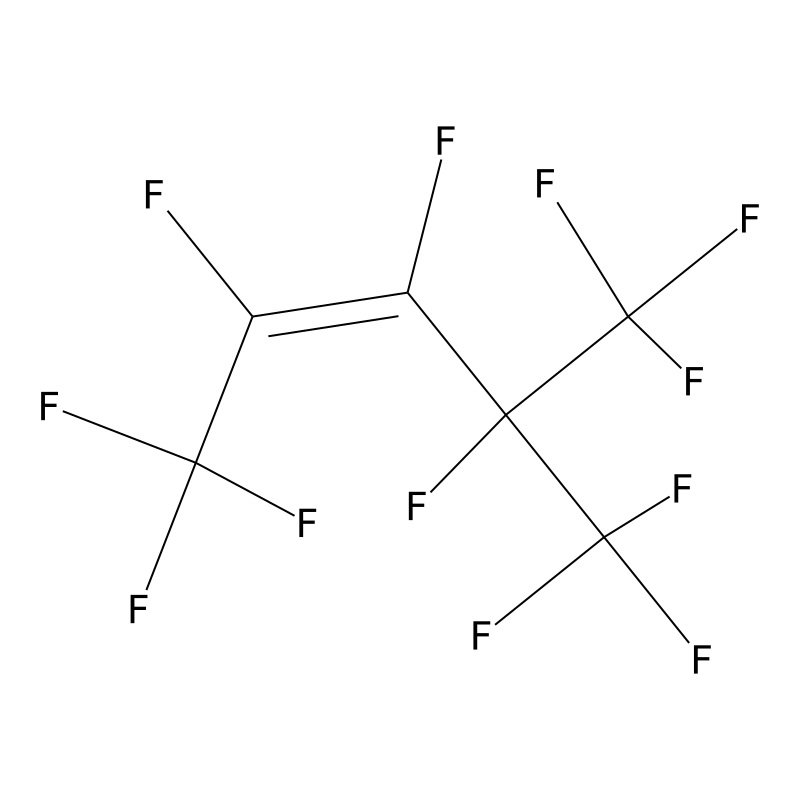

2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- is a fluorinated organic compound with the chemical formula and a molecular weight of approximately 300.0450 g/mol. It belongs to a class of compounds known as perfluorinated alkenes and is characterized by the presence of multiple fluorine atoms attached to a pentene structure. The compound is notable for its unique physical and chemical properties, including its stability and low reactivity due to the strong carbon-fluorine bonds. It appears as a colorless liquid and has been studied for various applications in chemical synthesis and material science .

- Addition Reactions: Under specific conditions, it can participate in electrophilic addition reactions where nucleophiles add across the double bond.

- Polymerization: The compound can be used as a monomer in polymerization processes to create fluorinated polymers with desirable properties such as chemical resistance and thermal stability.

These reactions are often facilitated by catalysts or under high-energy conditions .

The synthesis of 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)- can be achieved through several methods:

- Fluorination of Alkenes: Starting from simpler alkenes or alkanes that undergo fluorination using fluorinating agents such as sulfur tetrafluoride or elemental fluorine.

- Rearrangement Reactions: Utilizing existing perfluorinated compounds that can be rearranged or modified through controlled reactions to yield the desired structure.

These methods typically require specialized conditions due to the reactivity of fluorine .

This compound has various applications in fields such as:

- Fluorinated Polymers: Used as a precursor for synthesizing high-performance materials that require thermal stability and chemical resistance.

- Chemical Intermediates: Acts as an intermediate in the production of other fluorinated compounds used in pharmaceuticals and agrochemicals.

- Surface Coatings: Employed in coatings that require low surface energy for water and oil repellency.

The unique properties imparted by the fluorine atoms make it suitable for these applications .

Interaction studies involving 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)- focus primarily on its behavior in environmental contexts and its interactions with biological systems. Research indicates that while it is stable in various conditions, its persistence raises concerns regarding accumulation in ecosystems. Studies on similar perfluorinated compounds suggest potential interactions with lipid membranes and proteins which may lead to bioaccumulation .

Several compounds share structural similarities with 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Perfluoropropylene | Fully fluorinated propylene; used in specialty applications. | |

| Perfluorohexene | Longer chain; exhibits similar chemical stability but different physical properties. | |

| Trifluoroethylene | Smaller structure; widely used in polymer production but less stable than larger perfluorinated compounds. |

The uniqueness of 2-Pentene lies in its specific combination of structural features that provide distinct physical properties and potential applications not found in simpler or longer-chain analogs .